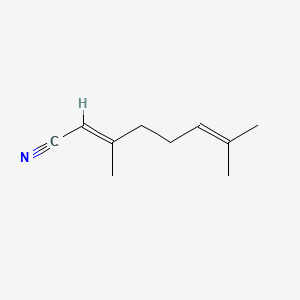

3,7-Dimethylocta-2,6-dienenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCSDJLATUNSSI-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C#N)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884174 | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-39-7, 5146-66-7 | |

| Record name | Geranonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citralva | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl nitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-2,6-dienenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7-dimethyl-2,6-octadienenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W889CV0E9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Spectroscopic Characterization of 3,7-Dimethylocta-2,6-dienenitrile

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3,7-dimethylocta-2,6-dienenitrile, a key intermediate in the fragrance and flavor industry, often referred to as geranyl nitrile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar terpenoid compounds. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this molecule.

Molecular Structure and Isomerism

3,7-Dimethylocta-2,6-dienenitrile (C₁₀H₁₅N, Molar Mass: 149.23 g/mol ) is a terpene-derived nitrile.[1][2] The molecule exists as a mixture of two geometric isomers due to the trisubstituted double bond at the C2 position: the (E)-isomer (geranyl nitrile) and the (Z)-isomer (neryl nitrile). The commercial product is often a mixture of these isomers.[3] Understanding the isomeric composition is crucial as it can influence the material's chemical and olfactory properties.

Caption: Chemical structures of the (E) and (Z) isomers of 3,7-Dimethylocta-2,6-dienenitrile.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 3,7-dimethylocta-2,6-dienenitrile, we expect to see characteristic absorptions for the nitrile group and the carbon-carbon double bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of neat 3,7-dimethylocta-2,6-dienenitrile directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and ATR correction on the acquired spectrum.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | ~2220 | Stretching |

| C=C (Alkene) | ~1670 and ~1640 | Stretching |

| C-H (sp²) | ~3030 | Stretching |

| C-H (sp³) | 2970-2850 | Stretching |

| C-H | ~1450 and ~1375 | Bending |

Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum of 3,7-dimethylocta-2,6-dienenitrile will be the sharp absorption band around 2220 cm⁻¹ due to the C≡N stretching vibration. The presence of two C=C double bonds will give rise to stretching absorptions in the 1670-1640 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹. The C-H bending vibrations will be observed in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3,7-dimethylocta-2,6-dienenitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and perform a baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).[4]

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2 | ~5.10 | Singlet | 1H | =CH-CN |

| H6 | ~5.05 | Triplet | 1H | =CH-CH₂ |

| H4, H5 | ~2.20 | Multiplet | 4H | -CH₂-CH₂- |

| H8 (CH₃) | ~1.95 | Singlet | 3H | =C(CH₃)-CN |

| H10 (CH₃) | ~1.68 | Singlet | 3H | =C(CH₃)₂ |

| H9 (CH₃) | ~1.60 | Singlet | 3H | =C(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the vinylic protons (H2 and H6) in the downfield region (~5.0-5.2 ppm). The allylic methylene protons (H4 and H5) will appear as a multiplet around 2.20 ppm. The three methyl groups will each give rise to a singlet in the upfield region (~1.6-2.0 ppm). The integration of these signals will confirm the number of protons in each environment. The (E) and (Z) isomers will likely have slightly different chemical shifts for the protons near the C2=C3 double bond, allowing for potential quantification of the isomeric ratio.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 (CN) | ~117 | Nitrile |

| C3 | ~160 | =C(CH₃)-CN |

| C7 | ~132 | =C(CH₃)₂ |

| C6 | ~123 | =CH-CH₂ |

| C2 | ~95 | =CH-CN |

| C5 | ~40 | -CH₂- |

| C4 | ~26 | -CH₂- |

| C8 (CH₃) | ~20 | =C(CH₃)-CN |

| C10 (CH₃) | ~25 | =C(CH₃)₂ (trans to alkyl chain) |

| C9 (CH₃) | ~17 | =C(CH₃)₂ (cis to alkyl chain) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule (assuming a single isomer). The nitrile carbon (C1) will appear downfield around 117 ppm.[5] The four sp² carbons of the double bonds will resonate in the 95-160 ppm range. The sp³ hybridized carbons of the methylene and methyl groups will be found in the upfield region (17-40 ppm). The chemical shifts of the carbons in the (E) and (Z) isomers will differ slightly, which can be used for isomer identification and quantification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Sources

Isomers of 3,7-Dimethylocta-2,6-dienenitrile and their characteristics

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary: The Rise and Fall of "Citralva"

3,7-Dimethylocta-2,6-dienenitrile, historically marketed under trade names such as Citralva , Geranitrile , and Citranile , represents a critical case study in fragrance chemistry and toxicological safety. Structurally analogous to Citral (3,7-dimethylocta-2,6-dienal), this terpene nitrile was engineered to solve a specific industrial problem: the instability of aldehyde-based citrus scents in aggressive alkaline media (e.g., bleach, soaps).

While it successfully provided a powerful, stable lemon-metallic odor profile, its commercial life was cut short by significant genotoxicity concerns. Today, it serves as a "red flag" molecule in drug design and fragrance safety—a lesson in how bioactivation of conjugated nitriles can lead to chromosomal aberrations. This guide dissects its isomerism, synthesis, spectroscopic characterization, and the specific toxicological mechanisms that led to its prohibition by the International Fragrance Association (IFRA).

Chemical Identity & Stereochemistry

The molecule exists as two geometric isomers around the C2=C3 double bond. Commercial preparations (CAS 5146-66-7) are typically 50:50 or 60:40 mixtures of the E and Z forms, derived directly from the isomeric ratio of the starting Citral material.

Isomer Nomenclature

| Isomer | Common Name | IUPAC Name | CAS Number | Configuration |

| Trans | Geranyl Nitrile | (2E)-3,7-dimethylocta-2,6-dienenitrile | 5585-39-7 | C2-H and C3-Methyl are trans (anti) |

| Cis | Neryl Nitrile | (2Z)-3,7-dimethylocta-2,6-dienenitrile | 31983-27-4 | C2-H and C3-Methyl are cis (syn) |

Structural Logic

The nitrile group (-C≡N) exerts a strong electron-withdrawing effect, creating a conjugated system with the C2=C3 double bond. This conjugation is the locus of both its olfactory power and its toxicological reactivity (Michael acceptor potential).

-

(E)-Isomer (Geranyl): Generally exhibits a sharper, more intense lemon-citrus note with metallic nuances.

-

(Z)-Isomer (Neryl): Exhibits a softer, sweeter, more floral-citrus profile.

Synthesis & Production Protocols

The industrial synthesis is a classic functional group interconversion (FGI) transforming the aldehyde (Citral) to the nitrile to gain chemical stability.

Primary Pathway: Dehydration of Citral Oxime

This is the standard industrial route. It proceeds in two steps:

-

Oximation: Citral reacts with hydroxylamine (NH₂OH) to form Citral Oxime.

-

Dehydration: The oxime is dehydrated using acetic anhydride (Ac₂O) or thionyl chloride (SOCl₂) to yield the nitrile.

Experimental Workflow (Lab Scale)

-

Reagents: Citral (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

-

Step 1: Reflux in ethanol/water for 2 hours. Monitor disappearance of aldehyde peak (CHO) via TLC or IR (loss of 1670 cm⁻¹ C=O stretch).

-

Step 2: Isolate crude oxime. Treat with Acetic Anhydride (1.5 eq) at reflux for 3-4 hours.

-

Purification: Fractional distillation is required to separate the nitrile (BP ~222°C) from unreacted oxime or amide byproducts.

Visualization of Synthesis Pathway

Figure 1: Industrial synthesis pathway via oxime dehydration, preserving the E/Z ratio of the starting material.

Physicochemical & Organoleptic Profile

The stability of the nitrile group in high pH environments made this molecule indispensable for functional perfumery (bleach, detergents) before its ban.

| Property | Value / Description | Technical Note |

| Molecular Formula | C₁₀H₁₅N | MW: 149.23 g/mol |

| Boiling Point | 222°C (at 760 mmHg) | High tenacity on smelling strips (~6 hours). |

| LogP | ~3.3 | Highly lipophilic; rapid absorption in biological systems. |

| Flash Point | > 110°C | Safe for standard transport handling. |

| Alkali Stability | Excellent | Unlike Citral, which undergoes aldol condensation/degradation in base, the nitrile resists hydrolysis. |

| Odor (Mixture) | Powerful, lemon, metallic | "Harsh" compared to natural oils, but cuts through base odors. |

Analytical Characterization (Spectroscopy)

Distinguishing the isomers requires high-resolution techniques.

Mass Spectrometry (GC-MS)[3]

-

Base Peak: m/z 69 (Isoprene fragment, characteristic of terpenes).

-

Molecular Ion: m/z 149 (Small but visible).

-

Diagnostic Fragments: m/z 41, m/z 134 (M - CH₃).

-

Differentiation: The E and Z isomers typically separate on non-polar capillary columns (e.g., DB-5), with the Z (Neryl) isomer often eluting slightly before the E (Geranyl) isomer due to steric compactness.

Nuclear Magnetic Resonance (NMR)

The stereochemistry is best confirmed via ¹H NMR, specifically looking at the olefinic proton at C2 and the methyl group at C3.

-

¹H NMR (CDCl₃, 300 MHz):

-

Olefinic Proton (H-2): Resonates at ~5.10 ppm . The exact shift varies slightly between isomers due to the anisotropy of the nitrile group. In conjugated systems, the proton cis to the nitrile (E-isomer) is typically deshielded differently than the trans (Z-isomer).

-

Methyl Group (C3-Me): The methyl group attached to C3 appears as a doublet (allylic coupling) around 2.0 - 2.2 ppm .

-

Terminal Methyls: Singlets/doublets at ~1.60 and 1.68 ppm.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): Characteristic peak at ~117-120 ppm .

-

Conjugated Alkene (C2, C3): Distinct shifts in the 90-165 ppm region.

-

Toxicology & Regulatory Status (The "Red Flag")

This section is critical for drug development professionals. 3,7-Dimethylocta-2,6-dienenitrile is PROHIBITED for use in fragrance by IFRA (Standard 43).[1]

The Mechanism of Genotoxicity

Unlike its aldehyde precursor (Citral), which is generally regarded as safe (GRAS) for flavor, the nitrile derivative exhibits specific genotoxic activity.

-

Metabolic Bioactivation: The molecule undergoes oxidation by Cytochrome P450 enzymes.

-

Epoxidation: The primary metabolic route is epoxidation of the C6=C7 double bond.

-

Chromosomal Damage: While the exact DNA adduct structure is debated, the molecule tested positive in:

The conjugation of the nitrile group with the C2=C3 double bond creates a Michael Acceptor motif. However, studies suggest the genotoxicity may not be solely due to direct alkylation but rather the formation of reactive epoxide metabolites that are not efficiently detoxified via Glutathione (GSH) conjugation in certain contexts.

Regulatory Verdict

-

Risk Driver: Genotoxicity (Clastogenicity).

Biological Pathway Diagram

Figure 2: Postulated pathways for the genotoxicity of Geranyl Nitrile. Both the epoxide metabolite and the conjugated nitrile system contribute to cellular stress and DNA damage.

References

-

PubChem. (2025). Geranyl nitrile (Compound).[5] National Library of Medicine. [Link]

-

The Good Scents Company. (2023). Geranyl nitrile Information and Properties. [Link]

-

International Fragrance Association (IFRA). (2008). IFRA Standard 43: Geranyl nitrile. [Link]

-

Kemper, R. A., et al. (2006). Comparative Metabolism of Geranyl Nitrile and Citronellyl Nitrile in Mouse, Rat, and Human Hepatocytes. Drug Metabolism and Disposition. [Link]

-

Potter, D., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology. [Link]

Sources

- 1. perfumersworld.com [perfumersworld.com]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Toxicological Characterization of 3,7-Dimethylocta-2,6-dienenitrile

Common Names: Geranyl Nitrile, Neral Nitrile, Citralva, Geranitrile CAS Registry Numbers: 5146-66-7 (trans), 31983-27-4 (cis), 5585-39-7 (mixture) Status: PROHIBITED (IFRA Standard, 43rd Amendment) due to Genotoxicity concerns.[1]

Executive Summary & Chemical Identity

3,7-Dimethylocta-2,6-dienenitrile is an unsaturated terpene nitrile structurally analogous to Citral. Historically utilized in the fragrance industry for its intense lemon-like odor and superior stability in acidic media (e.g., bleach) compared to its aldehyde counterparts, it is now subject to strict prohibition by the International Fragrance Association (IFRA).

This whitepaper analyzes the toxicological profile that led to this restriction, specifically isolating the genotoxic potential versus the metabolic fate of the nitrile moiety. For researchers in drug development and toxicology, this compound serves as a critical case study in the safety assessment of

Physicochemical Profile

| Parameter | Value | Implications for Toxicology |

| Molecular Formula | C₁₀H₁₅N | Low molecular weight; high permeability.[2] |

| LogP (Octanol/Water) | ~3.0 - 3.3 | Highly lipophilic; rapid dermal absorption and potential CNS penetration.[2] |

| Vapor Pressure | ~0.02 mmHg @ 25°C | Significant inhalation exposure potential.[2][3] |

| Reactivity | Michael Acceptor; potential for protein/DNA binding.[2] |

Metabolic Fate & Systemic Toxicology

A common misconception regarding nitrile toxicity is the universal liberation of cyanide.[2] However, the toxicological profile of 3,7-Dimethylocta-2,6-dienenitrile is distinct from saturated aliphatic nitriles (e.g., acetonitrile).

The Cyanide Question

Research demonstrates that this specific unsaturated nitrile does not release significant quantities of cyanide in vivo.[2]

-

Evidence: In dermal studies on rats (Potter et al., 2001), urinary thiocyanate (the primary biomarker for cyanide detoxification) did not increase significantly compared to controls.[4]

-

Mechanism: The presence of the

-unsaturation and the methyl substitution at the

Absorption and Elimination

-

Route: Rapidly absorbed via oral and dermal routes due to high lipophilicity.[2]

-

Excretion: Rapid urinary excretion of polar metabolites.[2]

-

Acute Toxicity:

Metabolic Pathways Visualization

The following diagram illustrates the divergent pathways between safe detoxification and potential bioactivation.

Figure 1: Metabolic partitioning of Geranyl Nitrile.[2] Note the suppression of the cyanide pathway and the prominence of the epoxide/DNA adduct pathway.

Genotoxicity: The Regulatory Driver

The prohibition of 3,7-Dimethylocta-2,6-dienenitrile is driven primarily by genotoxicity . While acute toxicity is low, the structural alerts present in the molecule raise concerns about mutagenicity.

Structural Alerts

The molecule contains two primary alerts:

- -Unsaturated Nitrile: A Michael acceptor capable of alkylating DNA bases (specifically guanine and cytosine).[2]

-

Allylic Chain: Susceptible to metabolic epoxidation.[2] Epoxides are potent alkylating agents.[2]

Experimental Data Discrepancies

-

In Vitro: Results in Ames tests (Salmonella typhimurium) and Micronucleus assays have been equivocal or positive in specific strains/conditions.[2] This suggests the compound (or a metabolite) can induce chromosomal aberrations.[2]

-

In Vivo: While some in vivo micronucleus assays were negative, the weight of evidence from in vitro studies and the structural analogy to other genotoxic terpenes led the RIFM Expert Panel to conclude that safety could not be assured.

Dermatological Profile

Contrary to the high sensitization rates seen with its aldehyde analog (Citral), Geranyl Nitrile exhibits a surprisingly low sensitization potential in some assays, though it remains a concern.

-

Irritation: Non-irritating to rabbit skin and eyes (OECD 404/405).[2]

-

Sensitization:

Experimental Protocols for Analog Assessment

For researchers developing nitrile-based drugs or functional ingredients, the following protocols are essential to differentiate a "safe" nitrile from a "toxic" one, using 3,7-Dimethylocta-2,6-dienenitrile as a benchmark control.

Protocol: In Vitro Micronucleus Assay (Genotoxicity Screen)

This assay is preferred over the Ames test for this class of compounds due to higher sensitivity to clastogenic events.

Reagents:

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate 24h. -

Dosing: Treat cells with test compound (0.5, 5, 50

g/mL) ± S9 mix.-

Control: Use Mitomycin C (positive) and DMSO (vehicle).[2]

-

-

Exposure: Incubate for 4 hours (with S9) or 24 hours (without S9).

-

Block: Wash cells and add medium containing Cyt-B (6

g/mL) to block cytokinesis.[2] Incubate for 1.5–2 cell cycles. -

Harvest: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic acid 3:1).

-

Staining: Stain with Acridine Orange or DAPI.[2]

-

Analysis: Score 1000 binucleated cells per concentration for micronuclei (MN).

-

Threshold: A 2-fold increase in MN frequency over control indicates genotoxicity.[2]

-

Protocol: Cyanide Liberation Screening

To confirm metabolic stability of the nitrile group.

Workflow:

-

Incubation: Incubate test compound (1 mM) with liver microsomes (1 mg protein/mL) and NADPH generating system at 37°C for 60 mins.

-

Termination: Stop reaction with ice-cold acetonitrile.

-

Derivatization: Add naphthalene-2,3-dialdehyde (NDA) and taurine to the supernatant. This reacts with free cyanide to form a fluorescent benzo[f]isoindole derivative.[2]

-

Detection: HPLC-Fluorescence (Ex: 418 nm, Em: 460 nm).

-

Limit of Quantitation: < 100 nM CN⁻.[2]

-

Testing Strategy Flowchart

Figure 2: Tiered testing strategy for nitrile-containing candidates, prioritizing genotoxicity and metabolic stability.

References

-

International Fragrance Association (IFRA). (2008).[1][2] IFRA Standard Amendment 43: Geranyl Nitrile.[1][2][5] IFRA Standards Library.[2] Link

-

Potter, J., Smith, R. L., & Api, A. M. (2001).[7] An assessment of the release of inorganic cyanide from the fragrance materials benzyl cyanide, geranyl nitrile and citronellyl nitrile applied dermally to the rat.[7] Food and Chemical Toxicology, 39(2), 147-151.[7] Link

-

European Chemicals Agency (ECHA). (n.d.).[2][8] Registration Dossier: (E)-3,7-dimethylocta-2,6-dienenitrile.[2][5] ECHA CHEM.[2] Link[2]

-

Research Institute for Fragrance Materials (RIFM). (2013).[2] Genotoxicity studies on a group of 8 fragrance ingredients that belong to the nitrile family.[2][9] Toxicology Letters.[10] Link

-

Opdyke, D. L. J. (1976).[2] Monographs on fragrance raw materials: Geranyl nitrile.[2][3][5][7] Food and Cosmetics Toxicology, 14(6), 787. Link

Sources

- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 2. perfumersworld.com [perfumersworld.com]

- 3. geranyl nitrile, 5146-66-7 [thegoodscentscompany.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. (E)-geranyl nitrile, 5585-39-7 [thegoodscentscompany.com]

- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Optimization of Synthesis Process of Geranyl Nitrile [aeeisp.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Chemical stability of geranyl nitrile compared to citral

An In-Depth Technical Guide to the Comparative Chemical Stability of Geranyl Nitrile and Citral

Executive Summary

For researchers, formulators, and drug development professionals, the chemical stability of an active ingredient or excipient is a cornerstone of product efficacy, safety, and shelf-life. This guide provides a detailed comparative analysis of the chemical stability of two structurally related monoterpenoids: geranyl nitrile and citral. While both molecules are valued for their citrus aroma profiles, their stability profiles diverge significantly due to the fundamental reactivity differences between their respective functional groups—the nitrile (-C≡N) and the aldehyde (-CHO). Citral, an α,β-unsaturated aldehyde, is highly susceptible to degradation via acid-catalyzed cyclization, oxidation, and photolytic pathways.[1][2][3] In contrast, geranyl nitrile exhibits substantially greater resilience to these degradation pressures, making it a superior alternative in formulations where chemical robustness is paramount.[4][5] This guide elucidates the mechanistic underpinnings of these stability differences, presents standardized protocols for comparative stability testing, and offers insights for strategic ingredient selection in product development.

Molecular Structure and Physicochemical Properties

Geranyl nitrile and citral share the same C10 isoprenoid carbon skeleton but differ in their terminal functional group. Citral itself is a mixture of two geometric isomers: geranial (trans-isomer) and neral (cis-isomer).[3] This seemingly minor structural difference is the primary determinant of their chemical behavior.

Caption: Molecular structures of Geranyl Nitrile and the two isomers of Citral.

The aldehyde group in citral features a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the aldehyde proton is readily abstracted, making the entire group prone to oxidation.[3] The nitrile group in geranyl nitrile, however, consists of a carbon-nitrogen triple bond. This group is significantly less electrophilic than an aldehyde and is at a higher oxidation state, conferring greater intrinsic stability.[6][7]

| Property | Geranyl Nitrile | Citral (Geranial/Neral mixture) | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆O | [3][8] |

| Molar Mass | 149.24 g/mol | 152.24 g/mol | [3][8] |

| Functional Group | Nitrile (-C≡N) | Aldehyde (-CHO) | [3][8] |

| Appearance | Colorless to pale yellow liquid | Pale yellow liquid | [3][8] |

| Boiling Point | ~222 °C @ 760 mmHg | ~229 °C @ 760 mmHg | [3][5] |

| Key Reactivity | Generally stable; resistant to mild acids, bases, and oxidation. | Highly reactive; susceptible to oxidation, acid-catalyzed reactions, and photolysis. | [3][5][9] |

Comparative Stability Analysis

The enhanced stability of geranyl nitrile is most evident when subjected to common chemical stressors encountered during a product's lifecycle, such as pH extremes, oxidative conditions, and light exposure.

Stability in Acidic and Basic Media

Citral: Citral is notoriously unstable in acidic conditions, which are common in beverage and pharmaceutical formulations.[10] At a low pH, the aldehyde's carbonyl oxygen is protonated, activating the molecule for a cascade of degradation reactions, primarily intramolecular cyclization. This leads to the formation of off-flavor compounds like p-cymene and p-methylacetophenone, resulting in a significant loss of the desired fresh, citrus aroma.[1][9][11]

Caption: Acid-catalyzed degradation pathway of Citral.

Geranyl Nitrile: The nitrile functional group is significantly more resistant to both acid and base hydrolysis than the aldehyde group. While nitriles can be hydrolyzed to carboxylic acids or amides, these reactions typically require harsh conditions (e.g., concentrated strong acid or base at elevated temperatures), which are not encountered in typical product formulations.[8] Industry stability data confirms that geranyl nitrile is stable in soaps, detergents, and other products with varying pH levels.[5][12]

Oxidative Stability

Citral: Aldehydes are one of the most easily oxidized functional groups in organic chemistry. The aldehyde group of citral can be readily oxidized to a carboxylic acid (geranic acid) upon exposure to atmospheric oxygen, peroxides, or metal ions.[3][13] This degradation not only diminishes the desired scent but can also produce undesirable byproducts.[14] This high susceptibility to oxidation is a major liability for long-term storage and in formulations open to the air.[4]

Caption: Oxidative degradation of Citral to Geranic Acid.

Geranyl Nitrile: The nitrile functional group is in a higher oxidation state than an aldehyde and is resistant to further oxidation under ambient conditions.[15] The carbon atom of the nitrile group is at the same oxidation state (+3) as a carboxylic acid carbon, meaning it is not susceptible to the same oxidative degradation pathways as citral. This makes geranyl nitrile an excellent choice for applications requiring a stable citrus note in the presence of air.[4]

Photostability

Citral: Exposure to UV light is another significant degradation trigger for citral. Photolytic degradation can proceed through several mechanisms, including the promotion of the cyclization pathways seen in acidic conditions and the formation of free-radical intermediates, leading to a complex mixture of degradation products.[2] This instability is a critical concern for products packaged in transparent materials.

Geranyl Nitrile: The nitrile group does not possess the same chromophores as the aldehyde group that readily absorb UV light and trigger degradation. While the conjugated double bond system is shared by both molecules, the high reactivity of the aldehyde moiety makes citral far more susceptible to photodegradation pathways. Geranyl nitrile is generally considered to be stable under normal light exposure conditions.

Experimental Protocols for Stability Assessment

To empirically validate the stability differences between geranyl nitrile and citral, standardized stress testing protocols are essential. The following methodologies provide a framework for a comprehensive comparative analysis.

Workflow Overview

Caption: General experimental workflow for comparative stability testing.

Protocol 1: Comparative Acidic Stability

-

Solution Preparation: Prepare 1000 ppm stock solutions of both geranyl nitrile and citral in ethanol.

-

Medium Preparation: Prepare a citrate buffer solution at pH 3.0. This mimics the acidic environment of many beverages.[16]

-

Sample Incubation:

-

In separate amber glass vials, add an aliquot of the geranyl nitrile stock solution to the pH 3.0 buffer to achieve a final concentration of 50 ppm.

-

Repeat for the citral stock solution.

-

Prepare a control sample for each compound in a neutral buffer (pH 7.0).

-

-

Storage: Store all vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

-

Quantification: Immediately analyze the aliquots by a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the remaining concentration of the parent compound. Monitor for the appearance of degradation peaks.

-

Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate constant.

Protocol 2: Comparative Oxidative Stability

-

Solution Preparation: Prepare 1000 ppm solutions of geranyl nitrile and citral in a suitable solvent (e.g., ethanol or an oil-in-water emulsion).

-

Initiation of Oxidation:

-

To the test vials, add an oxidizing agent, such as 10 mM hydrogen peroxide or a pro-oxidant metal like ferrous iron (Fe²⁺), to initiate degradation.[9]

-

Prepare control vials containing no oxidizing agent.

-

-

Storage: Store the vials in the dark at a controlled temperature (e.g., 40 °C) to prevent photo-oxidation and focus solely on chemical oxidation.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots.

-

Quantification: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify key oxidative byproducts (e.g., geranic acid from citral).

-

Data Analysis: Compare the degradation rates of geranyl nitrile and citral in the presence and absence of the oxidizing agent.

Summary and Formulation Implications

The chemical evidence is unequivocal: the nitrile functional group imparts a level of chemical robustness to the geranyl skeleton that the aldehyde group cannot match.

| Stress Condition | Citral Stability | Geranyl Nitrile Stability | Mechanistic Rationale |

| Acidic pH (e.g., pH 3) | Poor [11] | Excellent [5] | Citral undergoes rapid acid-catalyzed cyclization. The nitrile group is resistant to hydrolysis under mild acidic conditions. |

| Oxidative Stress | Poor [3] | Excellent [15] | The aldehyde group is readily oxidized to a carboxylic acid. The nitrile group is already at a high oxidation state and is stable. |

| Photolytic Stress (UV) | Poor [2] | Good | The aldehyde moiety is a chromophore that can initiate radical and other degradation pathways upon light absorption. |

| Basic pH (e.g., pH 9-10) | Moderate to Poor [17] | Excellent [5] | Susceptible to base-catalyzed reactions like aldol condensation. Nitrile group remains stable under typical basic formulation conditions. |

For drug development professionals and formulation scientists, the choice between these two molecules has profound implications. Citral's reactivity may be acceptable for products with a short shelf-life or those where the formulation provides a protective matrix (e.g., encapsulation).[9][18] However, for applications requiring long-term stability, particularly in challenging aqueous, acidic, or oxygen-exposed environments, geranyl nitrile is the demonstrably superior chemical entity.[4] Its stability ensures consistent product quality, predictable performance, and an extended shelf-life, thereby reducing the risk of product failure due to the degradation of a key functional ingredient.

References

-

Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. Drug Metabolism and Disposition, 34(6), 1019-29. Available at: [Link]

-

Tian, Y., et al. (2018). Degradation pathways of D-limonene and citral. ResearchGate. Available at: [Link]

-

L'Homme, B., et al. (2020). Citral Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Molecules, 25(18), 4277. Available at: [Link]

-

Choi, S. J., et al. (2017). Influence of structural properties of emulsifiers on citral degradation in model emulsions. Food Science and Biotechnology, 26(1), 57-63. Available at: [Link]

-

Djordjevic, D., et al. (2007). Chemical and Physical Stability of Citral and Limonene in Sodium Dodecyl Sulfate−Chitosan and Gum Arabic-Stabilized Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 55(9), 3585-3591. Available at: [Link]

-

Li, R., et al. (2019). Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of Citral. Frontiers in Nutrition, 6, 13. Available at: [Link]

-

Yang, X., et al. (2012). Stability of Citral in Oil-in-Water Emulsions Prepared with Medium-Chain Triacylglycerols and Triacetin. Journal of Agricultural and Food Chemistry, 60(16), 4041-4048. Available at: [Link]

-

Djordjevic, D., et al. (2007). Chemical and physical stability of citral and limonene in sodium dodecyl sulfate-chitosan and gum arabic-stabilized oil-in-water emulsions. Journal of Agricultural and Food Chemistry, 55(9), 3585-91. Available at: [Link]

-

Anonymous. (2008). Citrus Flavor Stability: the Holy Grail. Perfumer & Flavorist. Available at: [Link]

-

De Kruiderie. (n.d.). Geranyl Nitrile for use in perfumery. De Kruiderie. Available at: [Link]

-

Indenta Chemicals. (n.d.). Material Safety Data Sheet Geranyl nitrile. Indenta Chemicals. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2022). Aldehydes, Ketones, Imines and Nitriles. Royal Society of Chemistry Books. Available at: [Link]

-

Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). geranyl nitrile, 5146-66-7. The Good Scents Company. Available at: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

Perflavory. (n.d.). geranyl nitrile, 5146-66-7. Perflavory. Available at: [Link]

-

Chee, S. Y., et al. (2021). Simplified schematic diagram on geraniol degradation pathway. ResearchGate. Available at: [Link]

-

Quora. (2015). Why is nitrile the least reactive of carboxylic acid derivative?. Quora. Available at: [Link]

-

Erman, M. B. (2002). Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

-

Wang, J., et al. (2021). The Optimization of Synthesis Process of Geranyl Nitrile. Journal of the Chinese Chemical Society. Available at: [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Djordjevic, D., et al. (2008). Stability of citral in protein- and gum Arabic-stabilized oil-in-water emulsions. ResearchGate. Available at: [Link]

-

Ueno, T., et al. (2005). Stability of Citral-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. Food Science and Technology Research. Available at: [Link]

-

Hagvall, L., et al. (2015). Cross-reactivity between citral and geraniol - can it be attributed to oxidized geraniol?. Contact Dermatitis, 72(2), 94-100. Available at: [Link]

-

IFRA. (2008). Amendment 43 STAND Geranyl nitrile. PerfumersWorld. Available at: [Link]

-

Hagvall, L., & Christensson, J. B. (2014). Cross-reactivity between citral and geraniol - Can it be attributed to oxidized geraniol?. Request PDF on ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). (Z)-geranyl nitrile, 31983-27-4. The Good Scents Company. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Citral Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of Citral: A Comprehensive Overview [qinmuchem.com]

- 4. de-kruiderie.nl [de-kruiderie.nl]

- 5. geranyl nitrile, 5146-66-7 [thegoodscentscompany.com]

- 6. books.rsc.org [books.rsc.org]

- 7. quora.com [quora.com]

- 8. CAS 5146-66-7: Geranyl nitrile | CymitQuimica [cymitquimica.com]

- 9. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. geranyl nitrile, 5146-66-7 [perflavory.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of Citral - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical and physical stability of citral and limonene in sodium dodecyl sulfate-chitosan and gum arabic-stabilized oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7-Dimethylocta-2,6-dienenitrile: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of 3,7-Dimethylocta-2,6-dienenitrile, a significant synthetic terpenoid nitrile. Commonly known as geranonitrile or citral nitrile, this compound has carved a niche for itself primarily in the fragrance industry due to its stable and vibrant citrus aroma. This document delves into the historical context of its development within the broader field of terpene chemistry, details its primary synthetic pathways with mechanistic insights, presents its physicochemical properties, and explores its current and potential applications. Detailed experimental protocols for its laboratory-scale synthesis are also provided, aimed at researchers, chemists, and professionals in the fields of fragrance, flavor, and agrochemicals.

Introduction and Historical Context

3,7-Dimethylocta-2,6-dienenitrile, a clear, colorless to pale yellow liquid, is a cornerstone of many modern fragrance formulations. Its chemical structure, a C10 terpenoid nitrile, is closely related to citral, a naturally occurring aldehyde that is the principal component of lemongrass oil.[1] Unlike its aldehyde precursor, which is prone to oxidation and instability, 3,7-Dimethylocta-2,6-dienenitrile offers a robust and enduring fresh, lemon-like scent, making it a valuable asset for perfumers.[2]

The development of synthetic fragrances derived from terpenes has a rich history, with chemists in the 19th and early 20th centuries laying the groundwork for understanding and manipulating these versatile natural products. While the precise date and discoverer of 3,7-Dimethylocta-2,6-dienenitrile's first synthesis are not prominently documented in readily available literature, its emergence is intrinsically linked to the post-World War II expansion of the aroma chemical industry. The need for stable and cost-effective fragrance ingredients drove the exploration of synthetic derivatives of abundant natural precursors like citral. It is confirmed that 3,7-Dimethylocta-2,6-dienenitrile is a synthetic compound and is not found in nature.

Nomenclature:

-

IUPAC Name: 3,7-Dimethylocta-2,6-dienenitrile

-

Common Names: Geranonitrile, Citral Nitrile, Geranyl Nitrile[3]

-

CAS Number: 5146-66-7[3]

-

Molecular Formula: C₁₀H₁₅N[3]

-

Molecular Weight: 149.23 g/mol [3]

Synthetic Methodologies

The commercial production of 3,7-Dimethylocta-2,6-dienenitrile primarily relies on the chemical modification of citral. Two principal synthetic routes have been established: a two-step process involving the formation and subsequent dehydration of an oxime intermediate, and a more direct one-step ammoxidation of citral.

Two-Step Synthesis via Citral Oxime Dehydration

This classical and widely employed method involves two distinct chemical transformations:

-

Oximation of Citral: Citral, which is a mixture of the (E)-isomer geranial and the (Z)-isomer neral, is reacted with hydroxylamine (typically as hydroxylamine hydrochloride in the presence of a base) to form the corresponding citral oxime. This reaction is a standard condensation reaction between an aldehyde and hydroxylamine.

-

Dehydration of Citral Oxime: The resulting citral oxime is then subjected to dehydration to yield the nitrile. A common and effective dehydrating agent for this purpose is acetic anhydride.[4] The acetic anhydride acylates the oxime's hydroxyl group, creating a good leaving group (acetate), which facilitates the elimination of water and the formation of the nitrile triple bond.

Diagram of the Two-Step Synthesis of 3,7-Dimethylocta-2,6-dienenitrile

Caption: Two-step synthesis of geranonitrile from citral.

One-Step Liquid Phase Catalytic Ammoxidation

A more recent and streamlined approach to the synthesis of 3,7-Dimethylocta-2,6-dienenitrile is the direct ammoxidation of citral. This method combines the amination and oxidation steps into a single process. While various catalytic systems can be employed, one reported method utilizes a copper(I) chloride (CuCl) catalyst in the presence of hydrogen peroxide as the oxidant and a suitable solvent like isopropanol. This process is considered a "greener" synthetic route as it reduces the number of steps and potentially the amount of waste generated.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3,7-Dimethylocta-2,6-dienenitrile are crucial for its application in various formulations.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fresh, strong, lemon-like, citrus |

| Boiling Point | 222 °C at 760 mmHg |

| Density | 0.863 - 0.871 g/cm³ at 20 °C |

| Refractive Index | 1.471 - 1.476 at 20 °C |

| Flash Point | > 110 °C (> 230 °F) |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple olefinic and aliphatic protons. Key signals would include those for the methyl groups (singlets and potentially a doublet), methylene protons, and the vinylic protons. The chemical shifts and coupling patterns of the vinylic protons would be diagnostic for the (E) and (Z) isomers.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the nitrile carbon (typically in the range of 115-125 ppm), the sp² hybridized carbons of the two double bonds, and the sp³ hybridized carbons of the methyl and methylene groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the region of 2260-2240 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the aliphatic and vinylic moieties, and C=C stretching vibrations.[5]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the loss of methyl groups and cleavage at various points along the aliphatic chain, providing further structural information.

Applications

The primary application of 3,7-Dimethylocta-2,6-dienenitrile is in the fragrance industry, with emerging potential in the agrochemical sector.

Diagram of the Applications of 3,7-Dimethylocta-2,6-dienenitrile

Caption: Major application areas for geranonitrile.

Fragrance Industry

-

Fine Fragrances: Its bright and tenacious citrus note makes it a popular ingredient in a wide range of perfumes, colognes, and other fine fragrance products. It can be used to enhance and stabilize natural citrus oils.[2]

-

Personal Care Products: Due to its stability in various formulations, it is incorporated into soaps, lotions, shampoos, and deodorants to impart a fresh and clean scent.

-

Household Products: It is also utilized in air fresheners, detergents, and other household cleaning products to provide a pleasant and lasting citrus aroma.

Agrochemical Industry

-

Insect Repellent: Terpenoids and their derivatives are known to possess insect-repellent properties.[6] While specific data on the efficacy of 3,7-Dimethylocta-2,6-dienenitrile as a standalone insect repellent is limited in publicly available literature, its structural similarity to other repellent terpenoids like geraniol and citronellal suggests potential in this area.[7][8] Further research and development could lead to its use in insect repellent formulations for personal or agricultural use.

Experimental Protocols

The following is a representative laboratory-scale procedure for the two-step synthesis of 3,7-Dimethylocta-2,6-dienenitrile from citral. Note: This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Citral Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citral (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine (2.8 equivalents) or sodium hydroxide to the flask.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with dilute acid (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude citral oxime. The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Dehydration of Citral Oxime to 3,7-Dimethylocta-2,6-dienenitrile

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place the crude citral oxime from the previous step.

-

Addition of Dehydrating Agent: Add an excess of acetic anhydride (e.g., 2-3 equivalents) to the flask.[4]

-

Reaction: Gently heat the reaction mixture to reflux and maintain for approximately 20-30 minutes. The reaction is often vigorous initially.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into cold water with stirring to hydrolyze the excess acetic anhydride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude 3,7-Dimethylocta-2,6-dienenitrile can be purified by vacuum distillation to yield the final product.

Conclusion

3,7-Dimethylocta-2,6-dienenitrile stands as a testament to the ingenuity of synthetic organic chemistry in enhancing and stabilizing the desirable properties of natural compounds. Its journey from the readily available precursor, citral, to a stable and versatile fragrance ingredient highlights the importance of chemical innovation in the consumer products industry. While its primary role is firmly established in the world of perfumery, its potential in other areas, such as agrochemicals, remains an intriguing avenue for future exploration. The synthetic methodologies detailed herein provide a foundation for its continued production and for further research into novel applications of this valuable terpenoid nitrile.

References

-

PubChem. (n.d.). 3,7-Dimethylocta-2,6-Dienal. National Center for Biotechnology Information. Retrieved from [Link]

- Leland, R. S. (1967). U.S. Patent No. 3,344,084. Washington, DC: U.S.

-

ResearchGate. (n.d.). Acetic Anhydride–Acetic Acid as a New Dehydrating Agent of Aldoximes for the Preparation of Nitriles: Preparation of 2-Cyanoglycals. Retrieved from [Link]

- Müller, G. C., et al. (2009). Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. Journal of Vector Ecology, 34(1), 2-8.

-

De Kruiderie. (n.d.). Geranyl Nitrile for use in perfumery. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

- Google Patents. (n.d.). JP2015524435A - Composition comprising an agrochemical terpene mixture and a fungicide.

-

Chemistry Stack Exchange. (2017, January 7). Reaction of aldoxime and a ketoxime with acetic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scent.vn. (n.d.). Geranonitrile (CAS 5146-66-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Reeves, W. K., & Miller, M. M. (2010). Aqueous 2% Geraniol as a Mosquito Repellent Failed against Aedes aegypti on Ponies.

-

National Center for Biotechnology Information. (2021). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2020148621A1 - Process for the synthesis of gepirone.

-

ResearchGate. (n.d.). Pharmaceutical and Industrial Applications of Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). veratronitrile. Retrieved from [Link]

-

YouTube. (2023, June 10). Natural Mosquito Repellent [Video]. [Link]

-

The Astrophysics & Astrochemistry Laboratory. (n.d.). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Retrieved from [Link]

-

3ASenrise. (n.d.). 3,7-Dimethylocta-2,6-dienenitrile, 97%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-geranyl nitrile, 5585-39-7. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

Dr de Bruin. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Biochemistry of Terpenes and Recent Advances in Plant Protection. PubMed Central. Retrieved from [Link]

-

Danu's Irish Herb Garden. (2025, June 8). Homemade Insect Repellents [Video]. YouTube. [Link]

-

Sam Macer. (2024, May 19). The molecule on almost every perfume ingredients label [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). 14. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). Insect Repellents Fact Sheet. Oregon State University. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Dehydration of oxime to nitriles. Retrieved from [Link]

-

Sam Macer. (2021, February 13). Diluting thick or solid raw materials for perfumery [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Structures of nitrile-containing drugs and agrochemicals. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Sam Macer. (2022, October 24). Fixatives & INCREASING the LONGEVITY of your perfume [Video]. YouTube. [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubChem. (n.d.). CID 89052536. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3,7-Dimethylocta-2,6-Dienal | C10H16O | CID 8843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. de-kruiderie.nl [de-kruiderie.nl]

- 3. scbt.com [scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Use of 3,7-Dimethylocta-2,6-dienenitrile as a precursor in agrochemical synthesis.

Application Note: Strategic Utilization of 3,7-Dimethylocta-2,6-dienenitrile in Agrochemical Synthesis

Executive Summary

3,7-Dimethylocta-2,6-dienenitrile (commonly known as Geranyl Nitrile or Citral Nitrile) serves as a critical electrophilic intermediate in the synthesis of terpenoid agrochemicals. Unlike its aldehyde precursor (Citral), which is prone to rapid oxidative degradation and polymerization, the nitrile functionality offers superior chemical stability under physiological and environmental conditions.

This guide details the strategic application of Geranyl Nitrile as a "masked" carbonyl and a divergent precursor. It allows for the selective generation of Geranylamine (a scaffold for fungicides) and Geranic Acid (a precursor to Juvenile Hormone Analog insecticides) without compromising the sensitive diene backbone.

Chemical Profile & Strategic Value

Compound Identity:

-

Common Name: Geranyl Nitrile (trans-isomer dominant in commercial mixtures)

-

CAS Number: 5146-66-7 (Mixture), 5585-39-7 (E-isomer)

-

Molecular Formula: C₁₀H₁₅N[3]

Table 1: Physicochemical Properties

| Property | Value | Significance in Processing |

| Molecular Weight | 149.23 g/mol | Stoichiometric calculations. |

| Boiling Point | 110–112°C (10 mmHg) | Allows purification via vacuum distillation. |

| Appearance | Pale yellow liquid | Color change indicates oxidation/polymerization. |

| Odor | Lemon-like, metallic | Qualitative indicator of vapor leaks (Warning: Neurotoxic at high conc). |

| Solubility | Organic solvents (EtOH, DCM) | Compatible with standard organic synthesis workflows. |

Strategic Advantage: In agrochemical discovery, the nitrile group acts as a bioisostere for carbonyls, improving metabolic stability in insect gut environments. Furthermore, it serves as a robust "holding pattern" for the terpene chain, allowing chemists to perform modifications elsewhere on the molecule before converting the nitrile to an amine or acid.

Synthetic Pathways & Workflow

The following diagram illustrates the central role of Geranyl Nitrile in diverting Citral towards high-value agrochemical targets.

Figure 1: Divergent synthesis pathways utilizing Geranyl Nitrile as the central stability hub.

Detailed Experimental Protocols

Protocol A: Synthesis of Geranyl Nitrile from Citral

Rationale: Direct conversion of Citral to the nitrile is the industry standard entry point. This protocol uses hydroxylamine hydrochloride followed by in-situ dehydration, avoiding toxic cyanide reagents.

Reagents:

-

Citral (Mixture of neral/geranial): 10.0 g (65.7 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl): 5.5 g (79 mmol)

-

Sodium Acetate (NaOAc): 6.5 g (79 mmol)

-

Acetic Anhydride (Ac₂O): 10 mL

-

Solvent: Ethanol (50 mL)

Step-by-Step Methodology:

-

Oximation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NH₂OH·HCl and NaOAc in Ethanol (50 mL).

-

Addition: Add Citral dropwise over 20 minutes at room temperature. The reaction is slightly exothermic; maintain temp <30°C.

-

Monitoring: Stir for 2 hours. Confirm formation of Citral Oxime via TLC (Hexane:EtOAc 8:2).

-

Dehydration: Once oxime formation is complete, add Acetic Anhydride (10 mL) slowly. Heat the mixture to reflux (80°C) for 3 hours. Mechanism: The oxime hydroxyl group is acylated, making it a good leaving group, followed by elimination to form the nitrile.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp 110°C @ 10 mmHg) to obtain Geranyl Nitrile as a clear oil.

Validation: IR Spectrum should show a sharp peak at ~2220 cm⁻¹ (C≡N stretch) and absence of C=O stretch (~1680 cm⁻¹).

Protocol B: Selective Reduction to Geranylamine

Rationale: Geranylamine is a key building block for terpene-based fungicides. The challenge is reducing the nitrile without hydrogenating the C=C double bonds. Catalytic hydrogenation (H₂/Pd) often fails this selectivity. Lithium Aluminum Hydride (LiAlH₄) is the preferred reagent for maintaining the diene system.

Safety Critical Control Point: LiAlH₄ is pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Nitrogen/Argon).

Reagents:

-

Geranyl Nitrile: 5.0 g (33.5 mmol)

-

LiAlH₄ (2.0 M in THF): 20 mL (40 mmol)

-

Solvent: Anhydrous Diethyl Ether or THF (50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask and cool under Argon flow. Add anhydrous ether (30 mL) and cool to 0°C in an ice bath.

-

Reagent Prep: Carefully transfer the LiAlH₄ solution into the flask via syringe.

-

Addition: Dissolve Geranyl Nitrile in anhydrous ether (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Do not allow temperature to exceed 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Fieser Quench (Critical): Cool back to 0°C. Quench carefully in this order:

-

Add 1.5 mL Water (very slowly).

-

Add 1.5 mL 15% NaOH solution.

-

Add 4.5 mL Water.

-

-

Filtration: A white granular precipitate will form. Stir for 15 mins, then filter through a Celite pad.

-

Isolation: Dry the filtrate over Na₂SO₄ and concentrate.

-

Product: Geranylamine (pale yellow oil).

Validation: ¹H-NMR will show the disappearance of the alpha-proton signal of the nitrile and appearance of a methylene doublet at ~3.2 ppm (-CH₂-NH₂).

Protocol C: Hydrolysis to Geranic Acid

Rationale: Geranic acid is the precursor to ester-based Insect Growth Regulators (IGRs). Basic hydrolysis is preferred over acidic hydrolysis to prevent acid-catalyzed cyclization of the terpene tail.

Reagents:

-

Geranyl Nitrile: 5.0 g

-

Potassium Hydroxide (KOH): 5.0 g (Excess)

-

Solvent: Ethylene Glycol (30 mL) - High boiling point solvent is required as nitrile hydrolysis is slow.

Step-by-Step Methodology:

-

Mixing: Combine Geranyl Nitrile, KOH, and Ethylene Glycol in a round-bottom flask.

-

Reflux: Heat to 140–150°C for 6–8 hours. Note: Ethanol/Water reflux is often insufficient for sterically hindered or deactivated nitriles; high temp is necessary.

-

Cooling: Cool the mixture to room temperature and dilute with water (50 mL).

-

Wash: Wash the basic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted nitrile (organic impurities).

-

Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 2. The Geranic Acid will oil out.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

-

Isolation: Dry and concentrate to yield crude Geranic Acid.

Analytical Validation Standards

To ensure protocol success, compare results against these standard markers:

| Technique | Marker | Expected Observation |

| FT-IR | Nitrile Stretch | Strong, sharp band at 2220–2225 cm⁻¹ . |

| GC-MS | Molecular Ion | m/z = 149 [M]+. Fragmentation often shows m/z 69 (isoprene unit) and m/z 41. |

| ¹H-NMR | Isomer Ratio | Distinguish E (Geranyl) vs Z (Neryl) by the chemical shift of the proton on C2. E-isomer typically resonates downfield relative to Z. |

References

-

Sell, C. S. (2003). A Fragrance Introduction to Terpenoid Chemistry. Royal Society of Chemistry. (Provides foundational stability data of terpene nitriles vs aldehydes).

-

Yin, W., Wang, C., & Huang, H. (2013).[4] Highly Practical Synthesis of Nitriles from Alcohols. Organic Letters, 15(8), 1850–1853. (Modern oxidative entry points to nitriles).

-

Wang, J., et al. (2021).[5] The Optimization of Synthesis Process of Geranyl Nitrile. Chemistry and Industry of Forest Products. (Industrial optimization of the ammoxidation route).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,7-Dimethyl-2,6-octadienenitrile. (Safety and handling parameters).

-

Scriven, E. F., & Murugan, R. (2005). Pyridines and their Benzo Derivatives: Reactivity of Nitriles. Comprehensive Heterocyclic Chemistry III. (Mechanistic insights into nitrile hydrolysis).

Sources

Application Note: Purification Strategies for Synthesized 3,7-Dimethylocta-2,6-dienenitrile

Abstract & Technical Context

3,7-Dimethylocta-2,6-dienenitrile (CAS: 5146-66-7), commonly known as Geranyl Nitrile , is a critical intermediate in the synthesis of ionones and Vitamin A analogues, and a high-value fragrance ingredient valued for its stability in alkaline media (unlike its aldehyde precursor, Citral).

Synthetically, this compound is most often derived from the dehydration of Citral Oxime . Consequently, the crude reaction mixture invariably contains:

-

Target Nitriles: A mixture of

-isomer (Geranyl nitrile) and -

Unreacted Precursors: Citral (Geranial/Neral).

-

Intermediates: Citral oxime.

-

By-products: Isonitriles (foul-smelling) and polymerization products.

The Challenge: The boiling points of the aldehyde precursor and the nitrile product are dangerously close (~228°C vs ~222°C at atm), and thermal stress promotes terpene rearrangement. Therefore, a multi-modal purification strategy is required. This guide details a workflow combining chemical scavenging (Bisulfite wash) with fractional vacuum distillation and chromatographic separation.

Purification Logic & Workflow

The following decision tree outlines the purification strategy based on the required purity and scale.

Figure 1: Purification workflow for 3,7-Dimethylocta-2,6-dienenitrile. Note the critical chemical wash step prior to thermal treatment.

Pre-Purification Analysis

Before initiating purification, quantify the ratio of nitrile to unreacted aldehyde.

-

TLC System: Hexane:Ethyl Acetate (90:10).

-

Visualization: KMnO₄ stain (Terpenes stain yellow/brown).

-

Rf Values: Nitriles typically run higher (Rf ~0.6-0.7) than the corresponding aldehydes (Citral Rf ~0.4-0.5) and oximes (Rf ~0.2).

-

-

Odor Check: A strong lemon note indicates significant unreacted Citral. The pure nitrile has a metallic, oily, citrus-peel odor.

Protocol 1: Chemical Scavenging (Bisulfite Wash)

Objective: Chemically remove unreacted Citral (aldehyde) which is difficult to separate by distillation. Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes, while the nitrile remains in the organic phase.[1]

Materials

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[1] -

Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether).

-

Brine (Saturated NaCl).

Procedure

-

Dilution: Dilute the crude reaction mixture with an equal volume of ether or MTBE.

-

Adduct Formation: Transfer to a separatory funnel. Add 1.5 equivalents (relative to estimated aldehyde impurity) of saturated

solution. -

Agitation: Shake vigorously for 5–10 minutes. Caution: Exothermic reaction. Vent frequently.

-

Note: If a thick precipitate forms (bisulfite adduct), filter the mixture through a Celite pad before separating layers.[1]

-

-

Separation: Collect the organic layer.[2] The aqueous layer contains the trapped aldehyde.[1]

-

Wash: Wash the organic layer sequentially with:

-

1x Saturated

(to neutralize acidic traces). -

1x Water.

-

1x Brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Validation: Run a TLC. The aldehyde spot (Rf ~0.4) should be absent.[3]

Protocol 2: Fractional Vacuum Distillation

Objective: Isolate the nitrile from heavy polymers and trace solvents. Critical Constraint: 3,7-Dimethylocta-2,6-dienenitrile boils at ~222°C at atmospheric pressure. Do not distill at atmospheric pressure ; decomposition will occur.

Equipment Setup

-

Column: Vigreux column (minimum 20cm) or packed column (glass helices) for better efficiency.

-

Vacuum: High vacuum pump capable of < 5 mmHg.

-

Heating: Oil bath (silicone oil).

Distillation Parameters Table

| Parameter | Value | Notes |

| Target Vapor Temp | 78 – 82 °C | At 2.0 mmHg |

| Target Vapor Temp | 110 – 112 °C | At 10 mmHg |

| Bath Temperature | +20°C above vapor | Do not exceed 140°C bath temp to prevent polymerization. |

| Condenser Temp | 15 – 20 °C | Ensure coolant is flowing efficiently. |

Procedure

-